2,2'-{[(1,3-Benzothiazol-2-yl)sulfanyl]azanediyl}di(ethan-1-ol)
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Overview
Description
2,2’-{[(1,3-Benzothiazol-2-yl)sulfanyl]azanediyl}di(ethan-1-ol) is a complex organic compound that features a benzothiazole ring, a sulfur atom, and two ethan-1-ol groups. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(1,3-Benzothiazol-2-yl)sulfanyl]azanediyl}di(ethan-1-ol) typically involves the reaction of 2-mercaptobenzothiazole with appropriate amines and alcohols under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[(1,3-Benzothiazol-2-yl)sulfanyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzothiazole compounds.
Scientific Research Applications
2,2’-{[(1,3-Benzothiazol-2-yl)sulfanyl]azanediyl}di(ethan-1-ol) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-{[(1,3-Benzothiazol-2-yl)sulfanyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfur atom and ethan-1-ol groups also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar structural features but lacking the ethan-1-ol groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of the ethan-1-ol groups.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom.
Uniqueness
2,2’-{[(1,3-Benzothiazol-2-yl)sulfanyl]azanediyl}di(ethan-1-ol) is unique due to the presence of both the benzothiazole ring and the ethan-1-ol groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62502-13-0 |
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Molecular Formula |
C11H14N2O2S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-[1,3-benzothiazol-2-ylsulfanyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H14N2O2S2/c14-7-5-13(6-8-15)17-11-12-9-3-1-2-4-10(9)16-11/h1-4,14-15H,5-8H2 |
InChI Key |
PMAGWRDQBUWUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SN(CCO)CCO |
Origin of Product |
United States |
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